2,4-Piperidinedicarboxylic acid
Overview
Description
2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2nd and 4th positions
Mechanism of Action
Target of Action
2,4-Piperidinedicarboxylic acid, also known as 2,4-Pyridinedicarboxylic acid or Lutidinic acid , is a known inhibitor of histone lysine-specific demethylases . Its primary targets include JMJD2A (KDM4A), KDM4C, KDM4E, KDM5B, KDM6A, and other 2-oxogynases . These targets play a crucial role in the regulation of gene expression by modulating the methylation status of histones .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal demethylation process of histones, leading to changes in gene expression
Biochemical Pathways
The inhibition of histone lysine-specific demethylases by this compound affects the histone methylation pathways . This can lead to downstream effects on gene expression, potentially influencing various biological processes depending on the specific genes affected .
Pharmacokinetics
Given its molecular weight and structure , it is reasonable to hypothesize that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific genes whose expression is altered due to the inhibition of histone demethylation . This can potentially lead to a wide range of effects, given the broad role of gene expression in cellular function .
Biochemical Analysis
Biochemical Properties
2,4-Piperidinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and aspartate aminotransferase. These interactions are crucial as they influence the catalytic activity of these enzymes, thereby affecting metabolic pathways involving amino acids. The compound can act as an inhibitor or activator, depending on the specific enzyme and the reaction conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. For instance, it can modulate the activity of glutamate receptors, which are essential for synaptic transmission in the nervous system. Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism . This modulation can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and receptors. For example, it can bind to the active site of glutamate dehydrogenase, inhibiting its activity and thereby reducing the conversion of glutamate to α-ketoglutarate . This inhibition can lead to an accumulation of glutamate, which can have downstream effects on cellular metabolism and signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns . These changes can be reversible or irreversible, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways by activating specific enzymes. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration frequency. Threshold effects have also been observed, where a minimal effective dose is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as glutamate and α-ketoglutarate, thereby modulating cellular energy production and biosynthesis processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and can bind to intracellular proteins that facilitate its distribution . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The compound may also undergo post-translational modifications that influence its targeting to specific subcellular compartments. These modifications can include phosphorylation or acetylation, which can alter its binding affinity and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Piperidinedicarboxylic acid typically involves the reduction of 2,4-pyridinedicarboxylic acid. This reduction can be achieved using catalytic hydrogenation over a platinum catalyst in an acidic medium . The reaction conditions include maintaining an acidic environment and using hydrogen gas as the reducing agent.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic reactions. For instance, 3,4-dihydroxybenzoic acid can be converted to 2,4-pyridinedicarboxylic acid using protocatechuate dioxygenase enzymes . This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form piperidine derivatives.
Substitution: It can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives, ketones, aldehydes, and substituted piperidines.
Scientific Research Applications
2,4-Piperidinedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
Uniqueness: 2,4-Piperidinedicarboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
piperidine-2,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOEIRUBILDKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006396 | |
Record name | Piperidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85819-03-0 | |
Record name | 2,4-Piperidinedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-2,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.